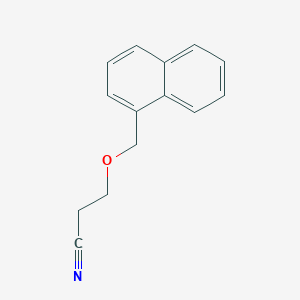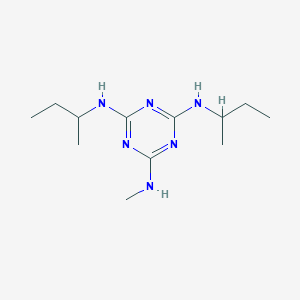
3-(1-naphthylmethoxy)propanenitrile
Vue d'ensemble
Description
3-(1-naphthylmethoxy)propanenitrile, also known as SKF-96365, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of store-operated calcium channels (SOCCs), which are critical for regulating intracellular calcium levels and cellular functions.
Mécanisme D'action
3-(1-naphthylmethoxy)propanenitrile inhibits SOCCs by binding to the channel pore and preventing the influx of calcium ions into the cytosol. This leads to a decrease in intracellular calcium levels, which can affect various cellular processes. The exact mechanism of how this compound interacts with SOCCs is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It can inhibit cell proliferation and induce apoptosis in cancer cells, while also promoting cell migration in endothelial cells. Additionally, this compound has been shown to modulate synaptic plasticity and neurotransmitter release in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-naphthylmethoxy)propanenitrile in lab experiments is its specificity for SOCCs, which allows for the selective inhibition of this channel type. However, this compound can also affect other calcium channels and transporters, which can complicate the interpretation of results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
Future research on 3-(1-naphthylmethoxy)propanenitrile could focus on improving its solubility and specificity for SOCCs, as well as investigating its potential therapeutic applications in various diseases. Additionally, the role of SOCCs in cellular processes such as autophagy and immune function could be further explored using this compound as a tool. Overall, this compound has the potential to be a valuable tool for scientific research in a variety of fields.
Applications De Recherche Scientifique
3-(1-naphthylmethoxy)propanenitrile has been extensively used as a tool to study the role of SOCCs in various cellular processes, including cell proliferation, migration, and apoptosis. It has also been used to investigate the involvement of SOCCs in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. In addition, this compound has been shown to modulate calcium signaling in neurons, making it a potential therapeutic target for neurological disorders.
Propriétés
IUPAC Name |
3-(naphthalen-1-ylmethoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCMYGHIGLNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)

![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)
![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)


![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)
![N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3819476.png)

![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
